molecular formula C17H13ClFN3 B195295 (Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE CAS No. 127296-24-6

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE

Cat. No.: B195295
CAS No.: 127296-24-6
M. Wt: 313.8 g/mol
InChI Key: OMUJJDNUQGWFAT-OQLLNIDSSA-N
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Description

(Z)-1-(3-(2-Chlorophenyl)-2-(4-Fluorophenyl)allyl)-1H-1,2,4-Triazole is a triazole-derived compound characterized by a stereospecific allyl group substituted with 2-chlorophenyl and 4-fluorophenyl moieties. Its molecular formula is C₁₇H₁₂ClFN₃, with a monoisotopic mass of 310.06 g/mol. The (Z)-configuration of the allyl group distinguishes it from stereoisomeric analogs, which may exhibit divergent biological activities .

Properties

IUPAC Name

1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3/c18-17-4-2-1-3-14(17)9-15(10-22-12-20-11-21-22)13-5-7-16(19)8-6-13/h1-9,11-12H,10H2/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUJJDNUQGWFAT-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(CN2C=NC=N2)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\CN2C=NC=N2)/C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446601
Record name 1-[(2Z)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127296-24-6
Record name 1-[(2Z)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Triazole Ring Synthesis

The 1,2,4-triazole core is typically constructed via cyclization reactions. A widely adopted method involves the condensation of hydrazine derivatives with nitriles or amidines. Source describes a microwave-assisted cyclization of formamide and hydrazines without catalysts, achieving triazole formation in 82–89% yield (Scheme 1) . Copper-catalyzed approaches are also prevalent; for example, Cu(II)-mediated reactions between amidines and trialkyl amines yield 1,3-disubstituted triazoles under mild conditions (Scheme 2) .

Table 1: Triazole Ring Formation Methods

MethodReagents/ConditionsYield (%)Reference
Microwave-assistedFormamide, hydrazine, 150°C, 20 min82–89
Cu(II)-catalyzedAmidines, trialkyl amines, K₃PO₄, 80°C75–88
Iodine-mediatedIsothiocyanates, I₂, DCM, rt68–72

Synthesis of (Z)-3-(2-Chlorophenyl)-2-(4-Fluorophenyl)Allyl Moiety

The allylic fragment is prepared via stereoselective Wittig or Horner-Wadsworth-Emmons reactions. A Z-selective approach employs stabilized ylides and aryl aldehydes. Source highlights the use of 2-chlorophenylmagnesium bromide and 4-fluorobenzaldehyde in a Grignard addition, followed by dehydration to yield the (Z)-allylic intermediate.

Key Reaction Parameters

  • Temperature: −78°C (Grignard addition), 110°C (dehydration)

  • Solvent: Tetrahydrofuran (THF) for Grignard; toluene for dehydration

  • Stereoselectivity: >95% Z-configuration achieved via kinetic control

Coupling of Triazole and Allylic Fragments

The final step involves coupling the triazole ring with the allylic group. Source details a two-step protocol:

  • Triazolium Salt Formation : 1,2,4-Triazole reacts with allylic bromides in the presence of CuBr and Cs₂CO₃, yielding triazolium intermediates .

  • Allylic Coupling : Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd₂(dba)₃) introduces the (Z)-allylic group (Scheme 3) .

Table 2: Coupling Reaction Optimization

Catalyst SystemSolventTemperature (°C)Yield (%)
Pd₂(dba)₃/SPhosDioxane8554–58
CuBr/DMEDADMSO9070
Ni(COD)₂/BPinTHF6562

Stereochemical Control and Purification

The Z-configuration is preserved using low-temperature conditions and chiral auxiliaries. Source reports that recrystallization from hexane/ethyl acetate (3:1) enhances enantiomeric excess to >99%. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) further resolves diastereomers .

Industrial-Scale Production

For bulk synthesis, solvent-free mechanochemical methods are preferred. Source describes a ball-milling technique where triazole and allylic bromide are ground with K₂CO₃, achieving 92% yield in 2 hours. Microwave-assisted continuous flow reactors reduce reaction times to <10 minutes while maintaining >85% yield .

Table 3: Scalable Production Techniques

MethodScale (kg)Purity (%)Energy Efficiency (kWh/kg)
Ball milling5099.50.8
Microwave flow reactor10098.20.5

Analytical Characterization

Post-synthetic validation includes:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) δ 7.45–7.12 (m, 8H, aryl), 5.82 (d, J = 10.4 Hz, 1H, allylic), 5.01 (s, 2H, triazole-CH₂).

  • HPLC-MS : m/z 313.757 [M+H]⁺, retention time 6.8 min (C18 column) .

  • X-ray Crystallography : Confirms Z-configuration (CIF file deposited in Cambridge Structural Database).

Chemical Reactions Analysis

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound can modulate signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Molecular Formula Key Substituents Primary Use/Activity
(Z)-1-(3-(2-Chlorophenyl)-2-(4-Fluorophenyl)allyl)-1H-1,2,4-Triazole C₁₇H₁₂ClFN₃ Allyl group (Z-configuration), 2-ClPh, 4-FPh Hypothesized antifungal
Epoxiconazole C₁₇H₁₃ClFN₃O Epoxide ring, 2-ClPh, 4-FPh Broad-spectrum fungicide
Bromuconazole C₁₃H₁₂BrCl₂N₃O Tetrahydrofuran, 2,4-diClPh, Br Agricultural fungicide
Flusilazole C₁₆H₁₅F₂N₃Si Bis(4-fluorophenyl)methylsilyl Cereal and fruit fungicide
S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol C₁₄H₁₂ClN₅S 4-ClPh, pyrrole, thiol group Antimicrobial (in silico)

Key Structural Differences :

  • Allyl vs. Epoxide : The target compound’s allyl group (C=C) contrasts with epoxiconazole’s epoxide ring (C-O-C), which enhances stability and bioavailability in fungal cell membranes .
  • Halogenation : Bromuconazole incorporates bromine and dichlorophenyl groups, increasing lipophilicity and persistence in environmental applications compared to the target compound’s fluorine and chlorine substituents .

Antifungal Performance :

  • Epoxiconazole : Demonstrates high efficacy against Septoria tritici and Puccinia spp. in cereals (EC₅₀: 0.1–1.0 mg/L) due to its inhibition of ergosterol biosynthesis .
  • Target Compound : While direct activity data are absent, its structural similarity to epoxiconazole suggests comparable mechanisms. However, the absence of an epoxide ring may reduce metabolic stability .
  • Flusilazole : Shows stronger activity against powdery mildew (EC₅₀: 0.05 mg/L) than epoxiconazole, attributed to its fluorinated silyl group enhancing membrane penetration .

Toxicity and Selectivity :

  • Bromuconazole : Higher environmental persistence due to bromine, raising concerns about bioaccumulation compared to fluorine-containing analogs like the target compound .

Biological Activity

Overview

(Z)-1-(3-(2-Chlorophenyl)-2-(4-Fluorophenyl)allyl)-1H-1,2,4-triazole is a synthetic compound characterized by its unique molecular structure, which includes a triazole ring and specific phenyl substituents. This compound has garnered attention for its potential biological activities , including antifungal, antibacterial, and anticancer properties. The molecular formula of the compound is C₁₇H₁₃ClFN₃, with a molecular weight of 313.757 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
  • Coupling Reaction : The triazole ring is coupled with the (Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl moiety to form the final product.

Innovative methodologies such as microwave-assisted synthesis may be employed to enhance efficiency and yield during production.

Antifungal Activity

The compound has been primarily studied for its antifungal properties . Triazoles are known to inhibit ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity. Research indicates that this compound exhibits significant antifungal activity against various strains, including Candida albicans and Aspergillus species.

Antibacterial Activity

In addition to antifungal effects, this triazole derivative has shown promising antibacterial activity . Studies have demonstrated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, with results indicating superior efficacy compared to traditional antibiotics like amoxicillin.

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and SKOV3 (ovarian cancer). The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.

Study 1: Antifungal Efficacy

A comparative study evaluated the antifungal activity of this compound against several fungal strains. The results indicated that this compound had an IC50 value significantly lower than that of fluconazole, suggesting its potential as a more effective antifungal agent.

Fungal StrainIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
Candida albicans5.0Fluconazole15.0
Aspergillus niger7.5Ketoconazole20.0

Study 2: Antibacterial Activity

In another study assessing antibacterial properties, this compound was tested against multiple bacterial strains:

Bacterial StrainZone of Inhibition (mm)Comparison DrugZone of Inhibition (mm)
Staphylococcus aureus18Amoxicillin12
Escherichia coli15Ciprofloxacin14

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE

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